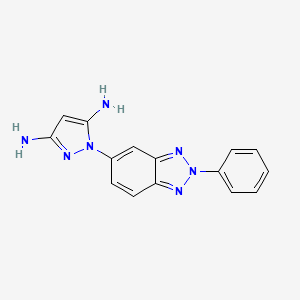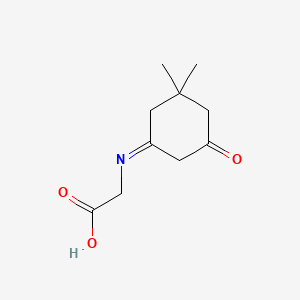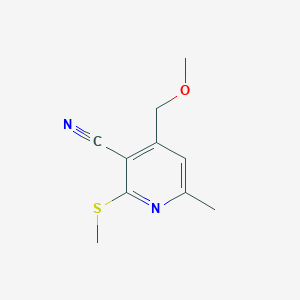
1-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1H-pyrazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1H-pyrazole-3,5-diamine, also known as PBD, is a chemical compound that has been extensively studied in the field of scientific research. It is a heterocyclic compound that has been found to have various applications in the field of biochemistry and medicinal chemistry.
Scientific Research Applications
Antimicrobial and Anti-Inflammatory Agents
- A study by Kendre, Landge, and Bhusare (2015) in the Arabian Journal of Chemistry explored a series of pyrazole derivatives, including those similar to 1-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1H-pyrazole-3,5-diamine, for their antimicrobial and anti-inflammatory properties. This highlights the potential of such compounds in therapeutic applications, particularly in addressing bacterial and fungal infections, as well as inflammation-related disorders. Read more.
Spectroscopic Properties and Metal Ion Sensing
- Rurack, Bricks, Schulz, Maus, Reck, and Resch‐Genger (2000) in the Journal of Physical Chemistry A studied the spectroscopic properties of pyrazoline derivatives, similar to the compound . Their research indicated that these compounds have potential applications in the field of spectroscopy, particularly in studying solvent polarity effects and in the sensing of metal ions. Read more.
Transition Metal Ions Recognition
- Shi, Ji, and Bian (2007) in Dyes and Pigments revealed that pyrazoline derivatives exhibit strong affinity toward divalent transition metal ions. Their study suggests that these compounds, including the one of interest, could be used in the development of new materials for metal ion recognition, which is crucial in various industrial and environmental applications. Read more.
High-Performance Polyimides
- Research by Sidra, Chen, Li, Mushtaq, Ma, and Fang (2018) in Polymer suggests that derivatives of pyrazoline compounds are used in synthesizing novel polyimides with high thermal stability and good mechanical properties. These materials have potential applications in high-temperature-resistant coatings, adhesives, and composites. Read more.
Corrosion Inhibition and Antimicrobial Applications
- Sayed, Azab, Anwer, Raouf, and Negm (2018) in the Journal of Molecular Liquids investigated pyrazole derivatives for their corrosion inhibition and antimicrobial properties. This suggests the potential use of such compounds in protecting metals against corrosion, particularly in alkaline environments, and in controlling microbial growth. Read more.
properties
IUPAC Name |
1-(2-phenylbenzotriazol-5-yl)pyrazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7/c16-14-9-15(17)21(20-14)11-6-7-12-13(8-11)19-22(18-12)10-4-2-1-3-5-10/h1-9H,17H2,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZXPAZZTVYWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N4C(=CC(=N4)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(3S*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5508380.png)


![2-[2-(4-morpholinyl)-2-oxoethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5508411.png)
![N-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5508413.png)
![8-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508414.png)
![1-(3-methoxyphenyl)-5-methyl-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5508417.png)
![2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5508418.png)
![2-amino-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]isonicotinamide](/img/structure/B5508420.png)
![6-[({[5-(2-chlorophenyl)-2-furyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5508427.png)

![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5508439.png)

